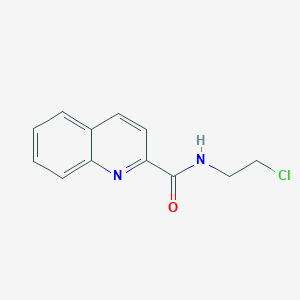

N-(2-chloroethyl)quinoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-8-14-12(16)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRODNPAKJEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275679 | |

| Record name | N-(2-Chloroethyl)-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202191-13-7 | |

| Record name | N-(2-Chloroethyl)-2-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202191-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroethyl)-2-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloroethyl Quinoline 2 Carboxamide and Its Analogues

Synthesis of the Quinoline (B57606) Core

The quinoline scaffold is a fundamental component of many synthetic compounds and natural products. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern strategies.

Classical and Contemporary Quinoline Synthetic Strategies

Historically, the synthesis of the quinoline ring system has been dominated by several named reactions that remain relevant in contemporary organic chemistry. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

| Classical Quinoline Syntheses | Description | Key Reactants |

| Skraup Synthesis | Involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst |

| Combes Quinoline Synthesis | The reaction of anilines with β-diketones in the presence of an acid catalyst. | Aniline, β-Diketone, Acid Catalyst |

| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group |

These classical methods, while foundational, often require harsh reaction conditions, which has spurred the development of more modern and milder approaches.

Modern Approaches for Quinoline Nucleus Formation

Contemporary synthetic chemistry has focused on developing more efficient and environmentally benign methods for quinoline synthesis. These modern strategies often utilize transition-metal catalysis and novel reaction pathways to achieve higher yields and greater functional group tolerance.

| Modern Quinoline Syntheses | Description | Key Features |

| Palladium-Catalyzed Cyclizations | Involve the intramolecular or intermolecular cyclization of appropriately substituted alkynes and anilines. | High efficiency, mild reaction conditions, broad substrate scope. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates and improve yields in classical quinoline syntheses. | Reduced reaction times, improved energy efficiency. |

| Domino/Tandem Reactions | Multi-component reactions where several bonds are formed in a single synthetic operation without isolating intermediates. | High atom economy, operational simplicity. |

| Photocatalytic Methods | Utilize visible light and a photocatalyst to drive the quinoline-forming reactions. | Green chemistry approach, novel reactivity patterns. |

Carboxamide Formation Strategies

The formation of the amide bond is a critical step in the synthesis of N-(2-chloroethyl)quinoline-2-carboxamide. This is typically achieved by coupling quinoline-2-carboxylic acid with 2-chloroethylamine (B1212225).

Amide Bond Formation via Carboxylic Acid Activation Techniques

To facilitate the reaction between the carboxylic acid and the amine, the carboxylic acid group must first be activated. This is a common strategy in peptide synthesis and is widely applied to the formation of other amide bonds.

Several reagents are commonly employed for this purpose:

Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly reactive acyl chloride. ajchem-a.comnih.gov The resulting quinoline-2-carbonyl chloride can then readily react with an amine. nih.gov For instance, quinoline-2-carbonyl chloride can be prepared from quinoline-2-carboxylic acid using thionyl chloride. ajchem-a.com Similarly, 2-naphthoyl chloride is synthesized using this classical method. nih.gov

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride also forms an acyl chloride. It is often preferred for its milder reaction conditions, which can help prevent unwanted side reactions such as chlorination of the quinoline nucleus. nih.gov

Coupling Reagents: A variety of coupling reagents are available to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Common examples include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC).

Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). One study reported the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) in the synthesis of quinoline-2-carboxamide-based chalcone (B49325) derivatives. sci-hub.se

Condensation Reactions in Quinoline Carboxamide Synthesis

The condensation of an activated quinoline-2-carboxylic acid derivative with an amine is the final step in forming the carboxamide linkage. The choice of solvent and base is crucial for the success of this reaction.

A general procedure involves dissolving the amine in a suitable dry solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the acid generated during the reaction. sci-hub.senih.gov The activated carboxylic acid (e.g., quinoline-2-carbonyl chloride) is then added, typically at a reduced temperature to control the reaction rate, and the mixture is stirred until the reaction is complete. nih.gov

For example, a series of substituted quinoline-2-carboxamides were synthesized through the condensation of quinoline-2-carbonyl chloride with various substituted amines. nih.gov Another study detailed the synthesis of pyrazine-2-carboxylic acid derivatives by refluxing the acid with thionyl chloride and then reacting the resulting acyl chloride with 2-aminophenol (B121084) in the presence of potassium carbonate. nih.gov A similar strategy was employed for quinoline-6-carboxylic acid derivatives. nih.gov

Introduction of the 2-Chloroethyl Moiety

The 2-chloroethyl group is a key structural feature of the target molecule. This moiety can be introduced by using 2-chloroethylamine or its hydrochloride salt as the amine component in the amide bond formation step.

The synthesis of 2-chloroethylamine hydrochloride itself is often achieved by reacting ethanolamine (B43304) or its hydrochloride salt with thionyl chloride. This method is favored for its mild conditions and shorter reaction times. Another approach involves the reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride using substoichiometric amounts of aliphatic carboxylic acids as solvents.

The reactivity of the 2-chloroethyl group is notable. The nitrogen atom can participate in an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This property is central to the chemical behavior of nitrogen mustards, a class of compounds to which 2-chloroethylamine belongs.

Chemical Strategies for Incorporating Halogenated Alkyl Side Chains

The most direct and widely employed strategy for incorporating a halogenated alkyl side chain, such as a 2-chloroethyl group, onto a quinoline-2-carboxamide (B1208818) scaffold is through amide coupling reactions. This typically involves the reaction of a quinoline-2-carboxylic acid derivative with a pre-halogenated amine, like 2-chloroethylamine.

Two primary pathways are common for this transformation:

Activation of the Carboxylic Acid: The carboxylic acid group of quinoline-2-carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. A common method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose, often under mild conditions to prevent unwanted side reactions like chlorination of the quinoline ring. nih.govacs.org The resulting quinoline-2-carbonyl chloride is then reacted with 2-chloroethylamine, typically in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated during the reaction. nih.govnih.gov

Use of Coupling Agents: An alternative, often milder, approach involves the direct coupling of the quinoline-2-carboxylic acid with the amine using peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitate the amide bond formation in high yields. acs.orgnih.govnih.gov This one-pot procedure is often preferred for its operational simplicity and efficiency.

The introduction of the halogenated side chain is therefore typically achieved by using a halogen-containing building block rather than by halogenating a pre-existing alkyl chain, which could lead to issues with regioselectivity and side reactions. For instance, the synthesis of N-(2-chloroethyl)morpholine-4-carboxamide was achieved by reacting 2-chloroethyl isocyanate with morpholine, highlighting a strategy where the entire chloroethyl-amide fragment is introduced simultaneously. researchgate.net

| Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Acid Chloride Formation followed by Amination | Quinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, 2-Chloroethylamine, Base (e.g., Triethylamine) | A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine to form the amide. | nih.govacs.org |

| Direct Amide Coupling | Quinoline-2-carboxylic acid, 2-Chloroethylamine, Coupling Agents (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) | A one-pot reaction where a coupling agent activates the carboxylic acid in situ, allowing for direct reaction with the amine. This method often provides high yields under mild conditions. | acs.orgnih.govnih.gov |

| Isocyanate Reaction | An amine (e.g., Morpholine), a halogenated isocyanate (e.g., 2-chloroethyl isocyanate) | A direct method for forming N-substituted ureas or carboxamides where the chloroethyl group is part of the isocyanate reactant. | researchgate.net |

Methodologies for Purification and Isolation of this compound and Research Intermediates

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to remove unreacted starting materials, reagents, and byproducts. nih.gov Standard laboratory techniques are employed, often in a specific sequence, to achieve a high degree of purity.

The typical purification workflow is as follows:

Reaction Monitoring: The progress of the synthesis is closely monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase, commonly a mixture of n-hexane and ethyl acetate (B1210297). nih.gov This allows for the determination of the reaction's endpoint and provides a preliminary indication of the product's purity.

Initial Workup: Upon completion, the reaction mixture is typically quenched, often by pouring it into ice-cold water or crushed ice. nih.govajchem-a.comsci-hub.se This step stops the reaction and precipitates the crude product if it is insoluble in water. An extraction is then performed using an appropriate organic solvent, such as ethyl acetate, methylene (B1212753) chloride, or dichloromethane. google.comnih.gov The organic layer, containing the desired compound, is separated from the aqueous layer. This organic phase is often washed with water and brine to remove water-soluble impurities, then dried over an anhydrous salt like sodium sulfate, and finally, the solvent is removed under reduced pressure using a rotary evaporator. google.comnih.gov

Chromatographic Purification: The primary method for purifying the crude product is column chromatography. nih.gov Silica gel is the most common stationary phase. sci-hub.semdpi.com The crude compound is loaded onto the column, and a carefully selected eluent system (mobile phase), such as a gradient of ethyl acetate in n-hexane, is passed through the column to separate the target compound from impurities based on differential adsorption. nih.gov

Recrystallization: For solid compounds, recrystallization is a powerful final purification step. The crude solid obtained after chromatography or initial workup is dissolved in a minimum amount of a hot solvent (e.g., ethanol, n-hexane) and then allowed to cool slowly. ajchem-a.comnih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The pure crystals are then collected by filtration.

The identity and purity of the final isolated compound are confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. nih.govsci-hub.se

| Technique | Purpose | Typical Reagents/Materials | Reference |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | Silica gel plates, n-hexane/ethyl acetate mobile phase. | nih.gov |

| Aqueous Workup/Extraction | Initial separation of the product from water-soluble reagents and byproducts. | Water, brine, organic solvents (ethyl acetate, dichloromethane). | nih.govgoogle.comnih.gov |

| Column Chromatography | Primary purification of the crude product. | Silica gel (60-120 mesh), n-hexane/ethyl acetate eluent. | nih.govsci-hub.semdpi.com |

| Recrystallization | Final purification of solid compounds to obtain high-purity crystals. | Ethanol, n-hexane, or other suitable organic solvents. | ajchem-a.comnih.gov |

Mechanistic Investigations of N 2 Chloroethyl Quinoline 2 Carboxamide Action Molecular and Cellular Level

Molecular Target Identification and Validation

Research into the broader family of quinoline (B57606) and quinolone carboxamides has identified several molecular targets responsible for their anticancer effects. These include topoisomerases, protein kinases, and human dihydroorotate (B8406146) dehydrogenase nih.gov. Specifically, certain quinoline derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis wikipedia.org. Others have been shown to inhibit the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) rsc.org. The pyruvate (B1213749) kinase M2 isoform (PKM2), an enzyme crucial for cancer metabolism, has also been identified as a target for quinoline derivatives mdpi.comnih.gov. While these findings relate to the broader class of compounds, the specific molecular targets of N-(2-chloroethyl)quinoline-2-carboxamide itself have not been definitively identified in the reviewed literature.

Cellular Pathway Modulation

The cellular effects of quinoline derivatives are diverse, impacting several critical pathways involved in cell survival and proliferation.

A significant body of evidence points to the pro-apoptotic activity of quinoline derivatives. For example, studies on related quinoline-2-carboxylic acid esters have demonstrated their ability to induce apoptosis in prostate cancer cells. This is achieved by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9 nih.gov. Other quinoline sulfonamide derivatives have also been shown to alter the expression of BCL-2 and BAX genes mdpi.com. Furthermore, some quinoline derivatives can trigger apoptosis through the activation of Caspase-3 and subsequent cleavage of PARP nih.gov.

Table 1: Effect of Related Quinoline Derivatives on Apoptotic Markers

| Compound Class | Cell Line | Effect on Bcl-2/Bax | Caspase Activation | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | ↓ Bcl-2, ↑ Bax | Caspase-7, -9 | nih.gov |

| Quinoline-5-sulfonamide derivative | C-32, MDA-MB-231, A549 | Altered BCL-2/BAX gene expression | Not specified | mdpi.com |

Quinoline derivatives have been shown to induce both autophagy and apoptosis. One study on a specific quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), found that it induced autophagic cell death, characterized by the formation of cytoplasmic vacuoles and an increase in LC3-II and Beclin-1 protein expression nih.gov. This process was linked to the inhibition of the Akt/mTOR signaling pathway nih.gov.

Interference with the cell cycle is another mechanism attributed to quinoline compounds. A quinoline-2-carboxylic acid aryl ester was found to cause cell cycle arrest at the S phase in prostate cancer cells nih.gov. In other studies, quinoline-carboxamide derivatives have been linked to the regulation of cell cycle progression through the P2X7 receptor, which activates the PI3K/Akt/GSK-3β axis nih.gov. Additionally, certain quinoline-8-sulfonamide (B86410) derivatives have been observed to impact cell-cycle phase distribution mdpi.comnih.gov.

The disruption of microtubule dynamics is a well-established anticancer strategy, and several carboxamide and quinoline-based compounds have been identified as inhibitors of tubulin polymerization nih.govnih.govrsc.org. These agents can bind to the colchicine (B1669291) site on tubulin, leading to a halt in cell cycle progression at the G2/M phase and subsequent apoptosis nih.gov.

Table 2: Tubulin Polymerization Inhibition by Related Compounds

| Compound Class | Key Findings | Reference |

|---|---|---|

| Pyrrole-Based Carboxamides | Inhibit tubulin polymerization, disrupt microtubule network, induce G2/M arrest. | nih.gov |

| Quinoline Sulfonamide Derivatives | Inhibit tubulin assembly. | nih.gov |

The modulation of intracellular calcium levels is another reported activity of this class of compounds. Studies on quinoline-carboxamide derivatives have shown that they can act as antagonists of the P2X7 receptor, thereby inhibiting ATP-induced calcium influx in cancer cells nih.gov. This interference with calcium signaling can disrupt downstream pathways related to cell proliferation and survival nih.gov.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and survival. Studies on structurally related quinoline carboxamide derivatives indicate that these compounds can modulate this pathway.

Research on a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives has shown that they can induce significant phosphorylation, and therefore activation, of ERK. nih.gov This activation of the ERK pathway appears to be a key mechanism through which these compounds exert their cellular effects. nih.gov For instance, the disruption of lysosome function and the blockage of the autophagic process by these quinoline derivatives have been linked directly to ERK activation. nih.gov When cells were co-treated with a MEK1 inhibitor (U0126), which prevents ERK activation, the effects of the CiQ compounds, including the accumulation of autophagy markers like LC3-II and p62, were significantly reduced. nih.gov This suggests that the ERK pathway is a primary target for this class of compounds. While these findings are on related structures, they provide a strong model for the potential mechanism of this compound.

Table 1: Effect of Quinoline Carboxamide Derivatives on ERK Pathway and Autophagy Markers The following table summarizes findings from research on CiQ derivatives, which are structurally related to this compound.

| Compound | Phosphorylated mTOR | Phosphorylated ERK | LC3-II Accumulation | p62 Accumulation |

| Control | Baseline | Baseline | Baseline | Baseline |

| CiQ derivative 5d | Decreased | Increased | Increased | Increased |

| CiQ derivative 5e | Decreased | Increased | Increased | Increased |

| CiQ derivative 5g | Decreased | Increased | Increased | Increased |

| CiQ derivative 5p | Decreased | Increased | Increased | Increased |

| CiQ derivative 5r | Decreased | Increased | Increased | Increased |

| Data sourced from studies on A549 cells treated with 2 μM of the indicated CiQ derivative for 8 hours. nih.gov |

Ligand-Receptor Interaction Analysis

The interaction of this compound with specific cellular receptors is a key aspect of its biological activity. Analysis of the broader quinoline-2-carboxamide (B1208818) chemical class reveals binding affinity for several receptor types.

Derivatives of quinoline-2-carboxamide have been identified as potential radioligands for peripheral benzodiazepine (B76468) receptors (PBR), indicating a direct binding interaction. nih.gov In these studies, N-methylated quinoline-2-carboxamides showed specific binding to PBR in various tissues. nih.gov

Furthermore, other quinoline carboxamide derivatives have been synthesized and evaluated as antagonists for the P2X7 receptor (P2X7R), which is involved in pathological conditions and is often overexpressed in cancer cells. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided insight into the molecular features that govern their binding affinity. For example, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates, substitutions on the phenyl ring were critical for potency. nih.gov Highly electronegative substitutions such as iodo, fluoro, and chloro groups were found to enhance the binding affinity for the P2X7 receptor. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has also been used to analyze how steric and electrostatic fields of quinoline derivatives influence their activity, helping to refine the design of these ligands for better receptor interaction. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Quinoline-6-Carboxamide Derivatives as P2X7R Antagonists

| Compound ID | R-Group Substitution (at position 4) | Receptor | Activity (IC₅₀) |

| 2f | Iodo | h-P2X7R | 0.566 µM |

| 2e | Fluoro | h-P2X7R | 0.624 µM |

| 2g | Chloro | h-P2X7R | 0.813 µM |

| Data indicates that electronegative substitutions at the 4-position of the benzenesulfonate (B1194179) moiety enhance the inhibitory potency at the human P2X7 receptor (h-P2X7R). nih.gov |

Alkylating Mechanisms (Relevant for 2-chloroethyl moiety)

The N-(2-chloroethyl) group is a well-known reactive moiety capable of acting as an alkylating agent. This chemical property is central to the mechanism of action for many compounds containing this functional group, including the nitrogen mustards. oncohemakey.com

The alkylation mechanism proceeds through an intramolecular cyclization. The nitrogen atom of the amide acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a highly strained and reactive three-membered ring intermediate known as an aziridinium (B1262131) cation. oncohemakey.comnih.gov This positively charged aziridinium ion is a potent electrophile. nih.gov It can readily react with various biological nucleophiles, such as the electron-rich sites on DNA bases (e.g., the N7 position of guanine), proteins, and other cellular macromolecules. oncohemakey.comnih.gov This covalent binding, or alkylation, of cellular components can lead to DNA damage, enzyme inhibition, and disruption of normal cellular functions. nih.gov The formation of DNA adducts and cross-links by compounds containing a 2-chloroethyl group has been documented as a significant consequence of their alkylating activity. nih.gov

Table 3: Proposed Alkylation Mechanism of the 2-Chloroethyl Moiety

| Step | Description | Key Intermediate/Product |

| 1 | Intramolecular Nucleophilic Attack | The lone pair of electrons on the amide nitrogen attacks the adjacent carbon bonded to chlorine. |

| 2 | Formation of Reactive Intermediate | A chloride ion is displaced, leading to the formation of a highly electrophilic, positively charged aziridinium cation. oncohemakey.comnih.gov |

| 3 | Nucleophilic Attack | A biological nucleophile (e.g., N7 of guanine (B1146940) in DNA) attacks one of the carbon atoms of the strained aziridinium ring. |

| 4 | Covalent Adduct Formation | The ring opens, resulting in the covalent attachment (alkylation) of the quinoline-2-carboxamide moiety to the biological macromolecule. nih.gov |

Structure Activity Relationship Sar Studies of N 2 Chloroethyl Quinoline 2 Carboxamide Derivatives

Impact of Quinoline (B57606) Ring Substituents on Biological Activity

Substituents on the quinoline ring of quinoline-2-carboxamide (B1208818) derivatives play a pivotal role in modulating their biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Research has shown that both the nature and position of these substituents can significantly alter the potency and selectivity of the compounds.

For instance, in studies on various quinoline carboxamides, the introduction of bulky and lipophilic groups at the C6-position of the quinoline ring, such as methoxy (B1213986) (-OCH3), trifluoromethoxy (-OCF3), and trifluoromethyl (-CF3), has been shown to enhance activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH), an important target in cancer therapy. This suggests that the electronic properties and steric bulk at this position are critical for favorable interactions with the biological target.

Furthermore, substitutions at the C2 and C4 positions of the quinoline ring have been identified as important for anticancer activity. nih.gov The presence of bulky hydrophobic substituents at the C2 position is often a requirement for the inhibition of enzymes like dihydroorotate dehydrogenase. eurekaselect.com Molecular docking studies have also suggested that the quinoline fragment can engage in π-π stacking interactions with the peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE), highlighting the importance of the aromatic system of the quinoline ring in binding to target proteins. biointerfaceresearch.com

In the context of antimicrobial activity, substitutions on the quinoline nucleus can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. For example, certain substitution patterns on the quinoline ring have been found to enhance activity against various mycobacterial species. nih.gov

While direct SAR studies on N-(2-chloroethyl)quinoline-2-carboxamide with varied quinoline ring substituents are limited in the public domain, the general principles derived from related quinoline-2-carboxamides provide a strong foundation for predicting how such modifications would likely impact its activity. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituent on the quinoline ring are expected to be key determinants of the biological activity of this compound derivatives.

Table 1: Impact of Quinoline Ring Substituents on Biological Activity of Quinoline Carboxamide Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C6 | Bulky, lipophilic groups (-OCH3, -OCF3, -CF3) | Enhanced hDHODH inhibitory activity | |

| C2, C4 | Various substitutions | Important for anticancer activity | nih.gov |

| C2 | Bulky hydrophobic groups | Necessary for dihydroorotate dehydrogenase inhibition | eurekaselect.com |

| General | Aromatic system | π-π stacking interactions with enzyme active sites | biointerfaceresearch.com |

Role of the Carboxamide Linker and N-Substituents

The carboxamide linker (-CONH-) and the N-substituents are fundamental components of the this compound scaffold, critically influencing its physicochemical properties and biological interactions. The amide bond itself is a key structural feature found in many biologically active compounds. nih.govresearchgate.net

The nature of the substituent attached to the nitrogen atom of the carboxamide group (N-substituent) has a profound impact on the biological activity. Studies on a range of quinoline-2-carboxamides have demonstrated that varying the N-substituent can modulate activities such as inhibition of photosynthetic electron transport (PET) and antimycobacterial effects. nih.govresearchgate.net For instance, in a series of quinoline-2-carboxamides, compounds with N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) substituents showed significant activity against M. tuberculosis. nih.gov This indicates that the size, shape, and lipophilicity of the N-substituent are important for antimycobacterial activity.

In the context of anticancer activity, the incorporation of a carboxamide linkage at different positions of the quinoline framework has been a successful strategy to enhance pharmacological properties. nih.gov The N-substituent can influence the molecule's ability to form hydrogen bonds and interact with specific residues within the active site of a target enzyme or receptor. For example, in the development of P2X7R antagonists, modifications to the N-substituent of quinoline-carboxamide derivatives led to significant changes in inhibitory potency. mdpi.com

Table 2: Influence of N-Substituents on the Biological Activity of Quinoline-2-Carboxamide Derivatives

| N-Substituent | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| Cycloheptyl, Cyclohexyl, 2-Phenylethyl | Antimycobacterial | Showed higher activity against M. tuberculosis | nih.gov |

| Various aromatic and aliphatic groups | P2X7R Antagonism | Potency varied with different functional group substitutions | mdpi.com |

| General | Anticancer | Carboxamide linkage enhances pharmacological properties | nih.gov |

| Non-aromatic vs. Anilides | PET Inhibition | Non-aromatic N-substituents generally showed lower activity | nih.govresearchgate.net |

Influence of the 2-Chloroethyl Side Chain on Activity Profile

The 2-chloroethyl (-CH2CH2Cl) side chain is a distinctive feature of this compound and is expected to significantly influence its biological activity profile. This group is known to be a reactive moiety, capable of acting as an alkylating agent, particularly after in vivo transformation into a more reactive species like an aziridinium (B1262131) ion. This alkylating potential is a well-known mechanism for the cytotoxic effects of nitrogen mustards, a class of anticancer drugs.

While specific studies detailing the influence of the 2-chloroethyl side chain in the context of this compound are scarce, the presence of this group strongly suggests a potential for covalent modification of biological macromolecules such as DNA or proteins. This covalent binding can lead to the disruption of cellular processes and ultimately to cell death, which is a common mechanism of action for many chemotherapeutic agents.

The length and nature of the alkyl chain, as well as the presence of the terminal chlorine atom, are critical. For example, replacing the 2-chloroethyl group with a different alkyl or substituted alkyl chain would likely alter the compound's reactivity, lipophilicity, and steric profile, thereby changing its biological activity. The crystal structure of a related compound, N-(2-chloroethyl)morpholine-4-carboxamide, shows that the 2-chloroethyl side chain is oriented approximately perpendicular to the amide unit, which could influence its accessibility for interaction with biological targets. nih.gov

In the broader context of quinoline derivatives, modifications of side chains have been shown to be crucial for activity. For example, in a series of 4-aminoquinoline (B48711) derivatives, modifications in the side chain were explored to overcome drug resistance in malaria. This highlights the general importance of the side chain in determining the pharmacological profile of quinoline-based compounds.

Stereochemical Considerations in Activity

Stereochemistry can play a critical role in the biological activity of chiral compounds, as enantiomers often exhibit different pharmacological and toxicological profiles. While this compound itself does not possess a chiral center, the introduction of substituents on the quinoline ring or the 2-chloroethyl side chain could create stereoisomers.

For many quinoline derivatives, enantioselective biological activity has been observed. researchgate.net For example, the natural alkaloid quinine (B1679958) and its diastereomer quinidine (B1679956), both of which contain a quinoline core, have distinct biological activities; quinine is a potent antimalarial, while quinidine is used as an antiarrhythmic agent. This underscores the importance of the three-dimensional arrangement of atoms for interaction with specific biological targets.

If a chiral center were introduced into a derivative of this compound, it would be expected that the different enantiomers would interact differently with chiral biological macromolecules like enzymes and receptors. This could lead to one enantiomer being significantly more active or having a different activity profile than the other. The separation and individual testing of such enantiomers would be essential to fully characterize their biological properties. Techniques like liquid chromatography and capillary electrophoresis are commonly used for the chiral separation of quinolone derivatives. researchgate.net

Although direct studies on the stereochemistry of this compound derivatives are not available, the principles of stereoselectivity observed in other quinoline-based compounds strongly suggest that if chiral derivatives were to be synthesized, their stereochemistry would be a critical factor in their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that govern activity.

Several QSAR studies have been performed on various classes of quinoline derivatives to elucidate the structural requirements for their biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinoline derivatives to create models that correlate the 3D properties of the molecules with their biological activity. These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

While a specific QSAR study for this compound and its close analogs was not found in the reviewed literature, the application of such methodologies would be a logical step in the optimization of this scaffold. A QSAR model for this class of compounds could help in designing new derivatives with improved potency by suggesting optimal substitutions on the quinoline ring and modifications to the N-substituent and the 2-chloroethyl side chain. The development of such models would require a dataset of structurally related compounds with their corresponding biological activity data.

Table 3: Common QSAR Descriptors and Their Significance

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| 1D | Molecular Weight, Atom Count | Basic properties of the molecule |

| 2D | Topological Indices, Connectivity Indices | Information about the 2D structure and branching |

| 3D | Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA), Hydrophobic Fields (CoMSIA) | 3D spatial arrangement and physicochemical properties |

| Physicochemical | LogP, pKa | Lipophilicity and ionization state |

Derivatization and Analog Design Strategies for N 2 Chloroethyl Quinoline 2 Carboxamide

Modification of the Quinoline (B57606) Moiety

Alterations to the quinoline ring system are a primary strategy for analog design. These modifications, including the introduction of halogens, alkyl groups, or the fusion of additional heterocyclic rings, can significantly influence the molecule's interaction with biological targets.

Strategic Halogenation and Alkyl Substitutions

The introduction of halogen and alkyl groups onto the quinoline core is a well-established method for modulating a compound's properties. Halogenation, in particular, can enhance binding affinity and alter metabolic stability. rsc.org For instance, a series of iodinated quinoline-2-carboxamides were developed as potential imaging agents for the translocator protein (TSPO). nih.goved.ac.uk In this series, the compound N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide demonstrated excellent binding affinity, comparable to established imaging agents. nih.goved.ac.uk

The position and nature of the substituent are critical. Research on quinoline-4-carboxamides showed that introducing substituents at the R³ position could be achieved through methods like aromatic nucleophilic substitution or Suzuki coupling. acs.org Furthermore, general synthetic strategies have been developed for the deacylative halogenation of methyl ketones, providing a pathway to convert them into the corresponding alkyl chlorides, bromides, and iodides, which can then be incorporated into complex molecules. nih.govorganic-chemistry.org This approach offers a versatile method for creating a variety of strategically functionalized quinoline derivatives. nih.gov

| Compound Name | Modification Type | Key Finding | Reference |

|---|---|---|---|

| N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide | Iodination and Alkylation | Exhibited excellent binding affinity (Ki 12.0 nM) for the translocator protein (TSPO). | nih.gov, ed.ac.uk |

| Various 2-halo pyridine (B92270) derivatives | Decarboxylative Halogenation | A metal-free method was developed for synthesizing 2-halo derivatives from quinoline carboxylic acids. | rsc.org |

Fusion with Diverse Heterocyclic Systems

Fusing the quinoline core with other heterocyclic systems is a powerful strategy to create novel chemical entities with expanded structural diversity and potentially new mechanisms of action. researchgate.net This approach, often termed hybridization, combines the pharmacophoric features of quinoline with other biologically active moieties. researchgate.net

Examples of this strategy include the synthesis of:

Quinoline-coumarin hybrids : These molecules combine the quinoline and coumarin (B35378) scaffolds, both known for their pharmacological properties. researchgate.net

Quinoline-chromene hybrids : The fusion with a chromene framework offers another avenue for developing potential therapeutic agents. researchgate.net

Pyrazole-quinoline hybrids : These have been designed as potential enzyme inhibitors by linking the two heterocyclic systems. researchgate.net

Quinolinyl-pyrazolylthiazole hybrids : These were designed by changing the bioisostere from naphthalene (B1677914) to quinoline to explore new biological activities. researchgate.net

The development of 2-chloroquinoline (B121035) based heterocyclic frameworks has also been explored to create dual inhibitors for viral enzymes, demonstrating the utility of the fused quinoline scaffold in addressing complex biological targets. nih.gov

Alterations on the Carboxamide Linker

The carboxamide linker is a critical component that connects the quinoline ring to the rest of the molecule. Modifications to this linker, through isosteric replacements or the addition of various side chains, are crucial for optimizing the compound's pharmacological profile.

Isostere Design and Bioisosteric Replacement Approaches

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance a molecule's properties while retaining its desired biological activity. drughunter.comacs.org In the context of quinoline carboxamides, this involves replacing the central amide group or adjacent moieties with other functional groups that have similar physical or chemical properties. drughunter.comnih.govacs.org

A significant example is the replacement of a benzanilide (B160483) core in certain quinoline carboxamides with a biphenyl (B1667301) moiety. nih.govacs.org This bioisosteric switch resulted in analogues that were considerably more stable to enzymatic cleavage without losing their inhibitory activity at the target transporter. nih.govacs.org Another approach involves the replacement of the entire quinoline scaffold with a naphthalene ring, its isostere, to investigate structure-activity relationships. nih.govmdpi.com Furthermore, heterocyclic rings such as triazoles, oxadiazoles, or oxazoles can be used to replace the amide functional group, potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com

Introduction of Diverse Side Chains and Substituents

A study on substituted quinoline-2-carboxamides prepared a series of compounds with diverse N-substituents, including:

N-cycloheptylquinoline-2-carboxamide

N-cyclohexylquinoline-2-carboxamide

N-(2-phenylethyl)quinoline-2-carboxamide nih.govmdpi.com

These modifications led to compounds with varying degrees of antimycobacterial activity. nih.govmdpi.com In another series of quinolinone-3-carboxamides, the substitution on the amide group was found to be a key determinant of the compound's antioxidant activity. nih.gov For example, an N-phenyl carboxamide derivative with a three-carbon aliphatic chain showed strong activity, while its N-methyl analog had weak activity. nih.gov Similarly, research on quinoline-6-carboxamide (B1312354) derivatives showed that potency could be modulated by substitutions on a phenyl ring attached to the core structure. nih.gov

| Compound Class | Side Chain/Substituent Examples | Observed Effect of Modification | Reference |

|---|---|---|---|

| N-Substituted Quinoline-2-carboxamides | Cycloheptyl, Cyclohexyl, 2-Phenylethyl | Showed significant activity against various mycobacterial species. | nih.gov, mdpi.com |

| Quinolinone-3-carboxamides | N-methyl vs. N-phenyl, varying alkyl chain lengths | Amide substitution was critical for antioxidant activity. | nih.gov |

| Quinoline-6-carboxamide benzenesulfonates | Fluoro, Chloro, Iodo substitutions on a phenyl ring | Highly electronegative substitutions enhanced binding affinity. | nih.gov |

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules represents a sophisticated design strategy that involves covalently linking the quinoline carboxamide scaffold to other distinct chemical entities. researchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine different pharmacological activities into a single compound. nih.govresearchgate.net

The fusion of a quinoline moiety with other suitable congeners is a recognized strategy for developing potential drug candidates. researchgate.net These hybrid structures are distinct from simple fusions of heterocyclic rings, as they often involve more complex linkers and combine larger, independently active fragments. For instance, researchers have designed and synthesized quinoline hybrids with coumarins, chromenes, and pyrazolylthiazoles, resulting in molecules with potential anticancer properties. researchgate.net The incorporation of a carboxamide linkage at various positions within the quinoline framework has proven to be an effective strategy for enhancing these properties. nih.gov The investigation of quinoline-carboxamides alongside their naphthalene isosteres also falls under this broad strategy of creating novel molecular architectures with potentially improved activities. mdpi.com

Prodrug Design Strategies (e.g., Redox-Activated Systems)

The development of prodrugs for N-(2-chloroethyl)quinoline-2-carboxamide can be conceptualized through redox-activated systems, a strategy designed to enhance selective activation of the therapeutic agent in the target tissue while minimizing systemic exposure and associated side effects. This approach often involves chemical modification of the parent drug to create an inactive form that can be converted to the active cytotoxic species under specific physiological conditions, such as the hypoxic environment characteristic of many solid tumors.

One theoretical approach involves the design of a "bio-oxidizable" prodrug. researchgate.net This strategy is based on masking the active pharmacophore with a group that can be enzymatically oxidized in vivo to regenerate the active compound. researchgate.net For quinoline-based compounds, this could involve the creation of a derivative that becomes active upon metabolic oxidation. researchgate.net The conversion from the inactive prodrug to the active drug is often mediated by enzymes like cytochrome P450. The success of such a strategy is contingent on the differential expression or activity of these enzymes between target and non-target tissues.

Another relevant concept is the use of redox-cycling mechanisms. For instance, a non-quinoid precursor could be designed to act as a prodrug that converts to the active quinone form within an oxidative environment. mdpi.com This conversion can be triggered by a cascade of redox reactions. mdpi.com Although not directly involving this compound, studies on other redox-active prodrugs like plasmodione demonstrate that bioactivation in a target cell can involve a series of redox reactions that ultimately release the active agent. mdpi.com

A further strategy could involve N-alkoxyquinoline prodrugs, which have been shown to release the parent quinoline drug upon one-electron reduction under anoxic conditions. rsc.org This process can initiate a chain reaction, leading to a high local concentration of the active drug in hypoxic environments, which are common in tumors. rsc.org This approach is particularly attractive for anticancer agents, as it leverages the unique tumor microenvironment for selective drug release.

The table below outlines a hypothetical design strategy for a redox-activated prodrug of this compound based on these principles.

| Prodrug Moiety | Activation Mechanism | Target Condition | Potential Advantage |

| Dihydropyridine derivative | In vivo oxidation | CNS delivery | Improved brain penetration and reduced peripheral toxicity researchgate.net |

| N-oxide functionality | Enzymatic reduction | Hypoxia | Selective activation in tumor microenvironments |

| Nitroaromatic group | Nitroreductase activity | Hypoxic cells | Targeted release of the cytotoxic chloroethyl group in tumors |

Radiolabeling Techniques for Research Probes

To study the pharmacokinetics, biodistribution, and target engagement of this compound, radiolabeled analogs can be synthesized for use as research probes in techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging.

A common method for radiolabeling quinoline-2-carboxamide (B1208818) derivatives is through N-methylation using a radiolabeled methylating agent. nih.gov For example, a desmethyl precursor of the target compound can be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce the ¹¹C label. nih.gov This reaction is typically performed in the presence of a base, such as tetrabutylammonium (B224687) hydroxide (B78521) or potassium hydroxide, in a suitable solvent like dimethylformamide. nih.gov Given the structure of this compound, a potential strategy would be to synthesize a des-chloroethyl precursor and attempt radiolabeling on the amide nitrogen, although this might alter its biological activity. A more feasible approach might involve modification of the quinoline ring to include a functional group amenable to radiolabeling, such as a hydroxyl or amino group, which could then be targeted with a radiolabeled alkylating agent.

The specific choice of radionuclide and labeling position is critical. Carbon-11, with its short half-life of 20.4 minutes, is suitable for imaging rapid biological processes. nih.gov The synthesis and purification of the radiolabeled probe must be rapid and efficient. The resulting radioligand should retain high affinity for its biological target. For instance, ¹¹C-labeled quinoline-2-carboxamides have been successfully developed as radioligands for peripheral benzodiazepine (B76468) receptors, demonstrating high specific binding in various organs. nih.gov

The following table details a potential radiolabeling strategy for creating a research probe based on the this compound scaffold.

| Radionuclide | Precursor Compound | Labeling Agent | Reaction Conditions | Application |

| Carbon-11 (¹¹C) | N-(2-hydroxyethyl)quinoline-2-carboxamide | [¹¹C]CH₃I | Base (e.g., KOH), DMF | PET imaging of biodistribution and target engagement nih.gov |

| Fluorine-18 (¹⁸F) | N-(2-tosyloxyethyl)quinoline-2-carboxamide | K[¹⁸F]F-Kryptofix 2.2.2 | Acetonitrile, heat | PET imaging with longer imaging times due to ¹⁸F's 109.8 min half-life |

Computational and Cheminformatics Approaches in N 2 Chloroethyl Quinoline 2 Carboxamide Research

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in drug design for predicting the binding affinity and mode of a ligand within the active site of a target protein. For quinoline (B57606) derivatives, docking studies are frequently employed to understand their interaction with various biological targets, such as enzymes and receptors implicated in diseases like cancer or infectious diseases. nih.govsci-hub.se

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, N-(2-chloroethyl)quinoline-2-carboxamide, would be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity (e.g., in kcal/mol). nih.gov Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues. sci-hub.se For instance, studies on related quinoline-carboxamides have identified critical hydrogen bonds formed by the amide group and interactions involving the quinoline ring system. researchgate.net

Table 1: Representative Molecular Docking Data for Quinoline Derivatives Against Various Targets

| Compound Class | Target Protein (PDB ID) | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoline-2-carboxamide (B1208818) Chalcones | EGFR (1M17) | -8.46 to -9.46 | Not specified |

| 2-Aryl-Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | up to -10.675 | Not specified |

| N-Substituted-Quinolines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | Not specified |

| Quinoline-3-Carboxamides (B1200007) | ATM Kinase | Not specified | Met, Lys |

This table is illustrative and based on data for various quinoline derivatives, as specific data for this compound is not available. The binding energy values are method- and target-dependent.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. scirp.org These methods provide detailed information about molecular structure, charge distribution, and orbital energies. For quinoline derivatives, DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively, which is crucial for understanding reaction mechanisms and intermolecular interactions. scirp.org For example, in quinoline-based chalcones, HOMO-LUMO analysis has been used to understand intramolecular charge transfer characteristics. sci-hub.se

Table 2: Illustrative Quantum Chemical Properties for Quinoline Core Structure

| Property | Calculated Value (Method) | Significance |

| HOMO Energy | -6.646 eV (DFT/B3LYP/6-31+G(d,p)) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.816 eV (DFT/B3LYP/6-31+G(d,p)) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.83 eV (DFT/B3LYP/6-31+G(d,p)) | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.004 D (DFT/B3LYP/6-31+G(d,p)) | Measures the polarity of the molecule. |

This table presents data for the parent quinoline molecule and serves as a reference. scirp.org Specific values for this compound would require dedicated calculations.

Ligand-Based Drug Design Methodologies (e.g., Pharmacophore Modeling, Virtual Screening)

When the 3D structure of a biological target is unknown, ligand-based methods are employed. nih.gov Pharmacophore modeling is a key technique in this category. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. nih.gov

These models are built using a set of known active molecules. Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. nih.govnih.gov For quinoline-based inhibitors, pharmacophore models have been successfully used to identify novel scaffolds for various targets. nih.govmdpi.com

Predictive ADME/Tox Screening (Focus on Methodological Development and In Silico Properties for Research)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is a vital part of early-stage drug discovery, helping to identify compounds with poor pharmacokinetic or safety profiles before committing to costly synthesis and testing. nih.govresearchgate.net Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for toxicity (e.g., carcinogenicity, hepatotoxicity). nih.govresearchgate.netmdpi.com

For a research compound like this compound, these in silico tools would be used to estimate its drug-likeness. For example, adherence to Lipinski's Rule of Five is a common primary filter. More sophisticated models would predict specific ADME-Tox endpoints. Studies on various quinoline carboxamide series have utilized such predictions to guide the selection of candidates for synthesis and biological evaluation. nih.govresearchgate.netnih.gov

Analytical Techniques for N 2 Chloroethyl Quinoline 2 Carboxamide and Its Research Intermediates

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of N-(2-chloroethyl)quinoline-2-carboxamide, utilizing the interaction of the molecule with electromagnetic radiation to elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon framework.

¹H-NMR: The proton spectrum for this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring, the amide N-H proton, and the two methylene (B1212753) groups of the chloroethyl side chain. The aromatic protons of the quinoline core typically appear in the downfield region (δ 7.5-8.5 ppm). The amide proton (N-H) signal is expected as a triplet, broadened by quadrupole coupling and exchange, and its chemical shift is sensitive to solvent and concentration. The methylene protons of the ethyl group will appear as two triplets due to coupling with each other and the N-H proton, with the group adjacent to the chlorine atom being further downfield.

¹³C-NMR: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the nine carbons of the quinoline ring, the carbonyl carbon of the amide, and the two carbons of the ethyl chain. The carbonyl carbon is typically found significantly downfield (~164 ppm). The chemical shifts of the quinoline carbons are well-established, while the ethyl carbons would appear in the aliphatic region, with the carbon bonded to chlorine showing a lower field signal due to the electronegativity of the halogen. np-mrd.orgchemicalbook.comchemicalbook.comresearchgate.net

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift (δ) ranges based on analysis of the quinoline-2-carboxamide (B1208818) moiety and N-(2-chloroethyl) fragments from related structures. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.netchemicalbook.com

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. mdpi.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity approximately one-third of the M⁺ peak. Common fragmentation pathways for related quinoline amides include the cleavage of the amide bond and fragmentation of the quinoline ring system. chempap.orgresearchgate.netnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds. astrochem.org Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide, a strong absorption for the C=O stretch (Amide I band), and another for the N-H bend coupled with C-N stretching (Amide II band). The quinoline ring would produce characteristic absorptions for aromatic C-H and C=C stretching. A band corresponding to the C-Cl stretch would also be present in the fingerprint region. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound This table outlines the expected vibrational frequencies based on known data for amides and quinoline derivatives. astrochem.orgnih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The quinoline moiety is a strong chromophore, and its derivatives typically exhibit multiple absorption bands in the UV region. researchgate.netnih.gov The absorption spectrum of this compound is expected to be dominated by the π→π* transitions of the aromatic system. Many quinoline compounds are also fluorescent, emitting light after being excited by UV radiation. nih.govsigmaaldrich.com Fluorescence spectroscopy can be used to study the compound's photophysical properties, with the emission wavelength and quantum yield being sensitive to the molecular environment.

Crystallographic Analysis (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.govelsevierpure.com It also reveals the supramolecular arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between the amide N-H donor and a carbonyl oxygen acceptor of a neighboring molecule) and π-π stacking of the quinoline rings. nih.govresearchgate.net Analysis of related structures, such as N-(2-chloroethyl)morpholine-4-carboxamide, provides insight into the likely conformation of the N-(2-chloroethyl)carboxamide fragment and its role in forming hydrogen-bonded chains in the crystal. researchgate.net

Table 3: Representative Data Obtained from Single Crystal X-ray Diffraction This table shows the type of information that would be generated from a crystallographic analysis. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Characterization (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from reaction intermediates, byproducts, and other impurities, thereby allowing for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common method used. sigmaaldrich.com A reverse-phase HPLC method would typically be developed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a gradient mixture of water and an organic solvent like acetonitrile). Detection is usually achieved with a UV-Vis detector set to a wavelength where the quinoline chromophore absorbs strongly. nih.gov The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis (C, H, N)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It provides a fundamental confirmation that the desired chemical transformation has occurred by measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This analysis is crucial for confirming the purity and identity of this compound and its intermediates.

In the synthesis of various quinoline-2-carboxamide derivatives, researchers compare the experimentally determined percentages of C, H, and N with the theoretically calculated values for the proposed molecular structure. core.ac.ukrsc.orgmdpi.com A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. For instance, in the synthesis of related quinoline structures, elemental analysis is a standard final step for characterization. mdpi.com The results are typically presented in a tabular format, showcasing the precision of the synthesis.

Below is a representative table illustrating how elemental analysis data is presented for quinoline carboxamide derivatives.

Table 1: Representative Elemental Analysis Data for Quinoline Carboxamide Derivatives

| Compound ID | Molecular Formula | Analysis | % C | % H | % N |

|---|---|---|---|---|---|

| Derivative A | C₂₁H₂₄N₄O | Calculated | 72.39 | 6.94 | 16.08 |

| Found | 72.36 | 6.92 | 16.06 | ||

| Derivative B | C₂₂H₂₆N₄O₂ | Calculated | 69.82 | 6.92 | 14.80 |

| Found | 69.80 | 6.91 | 14.78 |

Data is representative of analyses performed on related quinoline structures as described in the literature. core.ac.uk

Biophysical Assays for Molecular Interaction Studies

Biophysical assays are critical for understanding the direct interaction between a compound and its biological target. nih.gov For quinoline-2-carboxamide derivatives, these studies often focus on quantifying binding affinity to specific receptors and measuring the immediate downstream consequences of that binding, such as ion mobilization.

Ca2+ Mobilization Assays

Changes in intracellular calcium (Ca2+) concentration are a key signaling event following the activation of various receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels like the P2X7 receptor (P2X7R). nih.govcreative-bioarray.com Assays measuring Ca2+ mobilization are widely used to screen for and characterize compounds that modulate these targets. creative-bioarray.comspringernature.com The process typically involves pre-loading cells expressing the target receptor with a calcium-sensitive fluorescent dye, such as Fluo-4. creative-bioarray.comnih.gov When the compound of interest binds to and activates the receptor, Ca2+ is released from intracellular stores, causing an increase in fluorescence that can be measured in real-time using instruments like a FlexStation or FLIPR (Fluorometric Imaging Plate Reader). creative-bioarray.comnih.gov

In the study of quinoline-carboxamide derivatives as P2X7R antagonists, Ca2+ mobilization assays are performed on human P2X7R-transfected cells (e.g., h-P2X7R-MCF-7). nih.gov The inhibitory potency of the compounds is determined by their ability to block the Ca2+ influx induced by a known P2X7R agonist, such as BzATP. nih.gov The results are often expressed as IC₅₀ values, which represent the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Table 2: P2X7R Antagonistic Potency of Quinoline-6-Carboxamide (B1312354) Derivatives in a Ca2+ Mobilization Assay

| Compound ID | Substitution | IC₅₀ (μM) |

|---|---|---|

| 2e | 4-fluoro | 0.624 |

| 2f | 4-iodo | 0.566 |

| 2g | 4-chloro | 0.813 |

Data from a study on quinoline-6-carboxamide benzenesulfonates, demonstrating the use of Ca2+ mobilization to determine structure-activity relationships. nih.gov

Receptor Binding Assays

Receptor binding assays directly measure the affinity of a ligand for its receptor. These assays are essential for confirming that a compound's biological effect is mediated through direct interaction with the intended target. One approach involves using radiolabeled ligands. For example, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 (B1219553) and evaluated as potential radioligands for imaging peripheral benzodiazepine (B76468) type receptors (PBR) with Positron Emission Tomography (PET). nih.gov

Inhibition studies can demonstrate specific binding; pre-administration of a known, non-labeled ligand (like PK 11195) prevents the binding of the radiolabeled quinoline carboxamide, confirming that they compete for the same binding site on the receptor. nih.gov Furthermore, computational docking studies, a form of in-silico assay, can predict the specific amino acid residues within the receptor's binding site that interact with the quinoline-carboxamide ligand, providing insights into the molecular basis of the interaction. nih.gov For instance, studies have predicted hydrogen bonding and hydrophobic interactions between quinoline derivatives and residues like Lys630 in the P2X7 receptor, with calculated binding energies indicating the strength of the interaction. nih.gov

Cell-Based Assays for Biological Evaluation

Following the confirmation of molecular interactions, cell-based assays are employed to evaluate the biological effects of the compound on whole cells. These assays provide crucial information on cellular processes like apoptosis and proliferation.

Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In the context of evaluating quinoline-carboxamide derivatives, it is frequently used to quantify cellular apoptosis or cell death. nih.gov Cells are treated with the compound and then stained with a fluorescent dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells). nih.gov The flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the percentage of live versus dead cells in a population. Studies on P2X7R antagonists from the quinoline-carboxamide class have used this method to measure apoptotic cell death in P2X7R-transfected MCF-7 cells, demonstrating the compounds' ability to induce cell death. nih.gov

Table 3: Apoptotic Cell Death Induced by Quinoline-Carboxamide Derivatives as Measured by Flow Cytometry

| Compound ID | % Cell Death (PI Positive Cells) |

|---|---|

| 1d | 19% |

| 1e | 35% |

| 2e | 25% |

| 2f | 20% |

Data reflects the percentage of apoptotic cells in P2X7R-transfected cell lines after treatment with the specified compounds, compared to a control. nih.gov

Fluorescence Microscopy

Fluorescence microscopy is used to visualize the localization of fluorescently labeled molecules within cells and to observe cellular morphology. This technique is instrumental in confirming the cellular changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation. nih.gov To visualize these changes, cells treated with quinoline-carboxamide derivatives can be co-stained with dyes like PI and DAPI (4′,6-diamidino-2-phenylindole). nih.gov DAPI stains the nucleus of all cells, while PI stains the nucleus of dead cells. Microscopic analysis can reveal increased PI/DAPI fluorescence and distinct morphological changes in treated cells, providing qualitative visual evidence of apoptosis. nih.gov

In other applications, a non-fluorescent quinoline-based bioactive compound can be chemically modified into a fluorescent probe. nih.gov For example, the addition of an N-dimethyl group to a quinoline moiety can induce fluorescence, allowing researchers to track the compound's uptake and subcellular localization using live-cell imaging, providing insights into its mechanism of action. nih.gov

Future Research Directions and Translational Potential in Quinoline 2 Carboxamide Chemistry

Exploration of Novel Molecular Targets and Pathways

A primary focus of future research is the identification of new molecular targets for quinoline-2-carboxamide (B1208818) derivatives, moving beyond traditionally studied areas. The versatility of the quinoline (B57606) scaffold allows it to interact with a variety of biological molecules, opening up new therapeutic possibilities. researchgate.netrsc.org

Recent studies have shown that quinoline-6-carboxylic acid amides can act as inhibitors of ectonucleotidases, such as h-NTPDases and h-e5′NT. researchgate.net These enzymes are critical in regulating nucleotide levels in the tumor microenvironment, and their inhibition can help restore antitumor immunity. researchgate.net Another emerging target is the P2X7 receptor, which is often overexpressed in cancer cells; novel quinoline-carboxamide series have been synthesized and evaluated as antagonists for this receptor. nih.gov

Researchers have also successfully designed quinoline-2-carboxamide derivatives to target human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, presenting a strategy for developing new anticancer agents. researchgate.netmedchemexpress.com Furthermore, the translocator protein (TSPO) has been identified as a target for iodinated quinoline-2-carboxamides, with the goal of developing new agents for SPECT imaging. rsc.org Other research has demonstrated that 8-substituted quinoline-2-carboxamides can inhibit various isoforms of carbonic anhydrase (hCA), a metalloenzyme family involved in numerous physiological processes. nih.gov

Table 1: Novel Molecular Targets for Quinoline-Carboxamide Derivatives

| Molecular Target | Quinoline Carboxamide Type | Therapeutic Area | Reference |

|---|---|---|---|

| Ectonucleotidases (e.g., h-NTPDase, h-e5′NT) | Quinoline-6-carboxylic acid amides | Oncology | researchgate.net |

| P2X7 Receptor | Quinoline-carboxamide series | Oncology | nih.gov |

| Human Dihydroorotate Dehydrogenase (hDHODH) | Substituted quinoline-2-carboxamides | Oncology | researchgate.netmedchemexpress.com |

| Translocator Protein (TSPO) | Iodinated quinoline-2-carboxamides | Medical Imaging (SPECT) | rsc.org |

| Carbonic Anhydrase (hCA I, II, IV) | 8-substituted quinoline-2-carboxamides | Various | nih.gov |

| Cannabinoid Receptor 2 (CB2R) | Quinolone-3-carboxamides | Immunology/Oncology | nih.gov |

Design of Multi-Targeted Agents for Complex Biological Systems

The development of single molecules that can modulate multiple targets offers a powerful strategy for treating complex diseases like cancer. The quinoline-carboxamide framework is well-suited for the design of such multi-targeted agents. nih.govwikipedia.org

For instance, researchers have synthesized quinolinone carboxamide derivatives that exhibit both antioxidant and lipoxygenase (LOX) inhibitory activity, making them potential multi-target agents for conditions involving inflammation and oxidative stress. mdpi.com A prominent example is Tasquinimod, a quinolinone-3-carboxamide that demonstrates potent anti-tumor effects through a combination of antiangiogenic, immunomodulatory, and antitumor properties, indicating its interaction with multiple biological pathways. nih.govmdpi.com This approach extends to targeting multiple protein kinases simultaneously. Aryloxy quinolone derivatives and other quinazoline-based compounds have been developed as inhibitors of multiple kinases, such as VEGFR-2, EGFR, and HER-2, which can be more effective and less prone to resistance than selective inhibitors. wikipedia.org In the field of infectious diseases, quinoline-4-carboxamides have been identified with multistage activity against the malaria parasite, a crucial feature for new antimalarial drugs. acs.org

Table 2: Examples of Multi-Targeted Quinoline-Carboxamide Agents

| Compound Class | Combined Activities/Targets | Potential Application | Reference |

|---|---|---|---|